molecular formula C12H14ClNO2 B8619151 6-(3-chloropropoxy)-5-methoxy-1H-indole

6-(3-chloropropoxy)-5-methoxy-1H-indole

Cat. No. B8619151
M. Wt: 239.70 g/mol
InChI Key: HSQQEYWPHPMHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-chloropropoxy)-5-methoxy-1H-indole is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.70 g/mol. The purity is usually 95%.
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properties

Product Name

6-(3-chloropropoxy)-5-methoxy-1H-indole

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

6-(3-chloropropoxy)-5-methoxy-1H-indole

InChI

InChI=1S/C12H14ClNO2/c1-15-11-7-9-3-5-14-10(9)8-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3

InChI Key

HSQQEYWPHPMHDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (0.94 g, 19.6 mmol of a 50% oil dispersion) in dimethylformamide (20 ml) under nitrogen and cooled to -5° C. was added, dropwise, 5-methoxy-6-hydroxyindole (3.2 g, 19.6 mmol) dissolved in dimethylformamide (60 ml) so that the temperature did not exceed -2° C. After complete addition, the reaction was stirred for 45 minutes at 0° C. While maintaining the reaction temperature between -5° C. and 0° C., a solution of 1-bromo-3-chloropropane (3.1 g, 19.6 mmol) dissolved in dimethylformamide (15 ml) was slowly added. The mixture was stirred at ambient temperature under nitrogen for 21 hours. The reaction was cooled in an ice bath, and water was added to destroy the excess sodium hydride, and the aqueous mixture was extracted with ethyl acetate. The ethyl acetate extract was washed with water, dried with MgSO4 and concentrated to yield 5.3 g of a dark, oily liquid. This was combined with an additional sample, for a total of 10.0 g, and purification by preparative HPLC (Waters Associates prep LC/System 500) provided 5.1 g of a brown solid. A 2.5 g sample was recrystallized from isopropyl alcohol to yield 1.1 g (30%) of 6-(3-chloropropoxy)o5-methoxyindole as beige crystals, m.p.=73°-75° C.
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20 mL
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3.2 g
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60 mL
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3.1 g
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15 mL
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